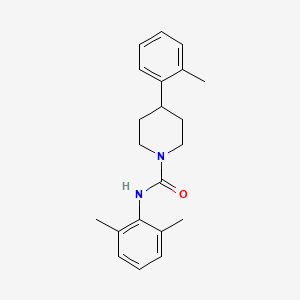
N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including analgesic and anesthetic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions:
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of hydroxylated or ketone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce nitro, sulfonyl, or halogen groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for synthesizing various derivatives with potential pharmacological activities.
Study of Reaction Mechanisms: Researchers can use the compound to study the mechanisms of different chemical reactions.
Biology and Medicine
Pharmacological Studies: The compound may be investigated for its potential analgesic, anesthetic, or anti-inflammatory properties.
Drug Development: It can be a candidate for developing new therapeutic agents targeting specific biological pathways.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of “N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to its observed effects. For example, it may bind to and inhibit certain ion channels or receptors, resulting in analgesic or anesthetic effects.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar piperidine structure.
Bupivacaine: Another local anesthetic with a similar mechanism of action.
Ropivacaine: A local anesthetic with a similar chemical structure and pharmacological profile.
Uniqueness
“N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide” may have unique properties, such as different pharmacokinetics, potency, or side effect profiles compared to similar compounds. These differences can make it a valuable candidate for specific applications in medicine and industry.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-15-7-4-5-10-19(15)18-11-13-23(14-12-18)21(24)22-20-16(2)8-6-9-17(20)3/h4-10,18H,11-14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKVTDINAYOYNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N2CCC(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Methyl-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B6963477.png)
![[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)piperidin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B6963483.png)
![2-[4-[2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6963489.png)
![2-(Cyclohexen-1-yl)-1-[4-(4-ethoxypyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B6963497.png)
![3-(3,5-dimethylpyrazol-1-yl)-1-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-1-one](/img/structure/B6963504.png)
![1-[4-(4-Acetylthiophene-2-carbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B6963507.png)
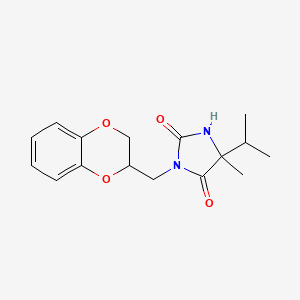
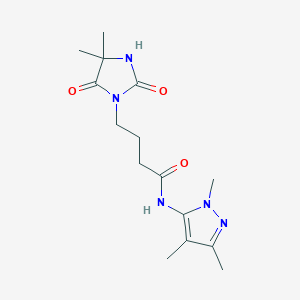
![3-(5-chloro-3-methyl-1,2-oxazol-4-yl)-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B6963513.png)
![1-hydroxy-N-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B6963522.png)
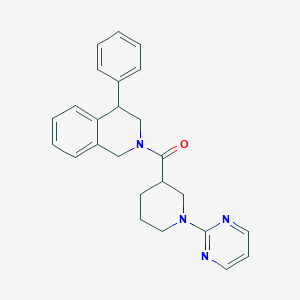
![4-[(4-methylpiperazin-1-yl)methyl]-N-(2,4,5-trimethylpyrazol-3-yl)benzamide](/img/structure/B6963542.png)
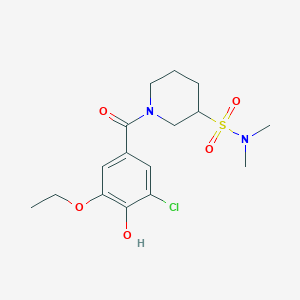
![[4-(2-methylpyrazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[(2R,3R)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methanone](/img/structure/B6963572.png)
